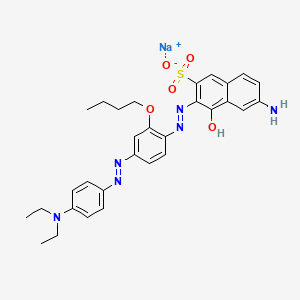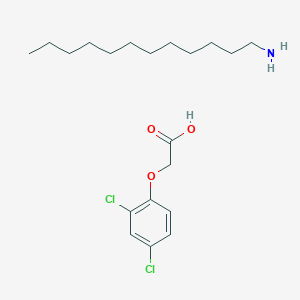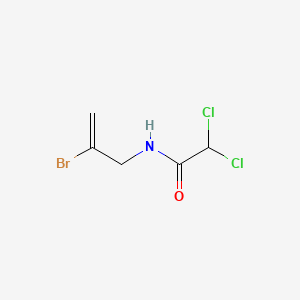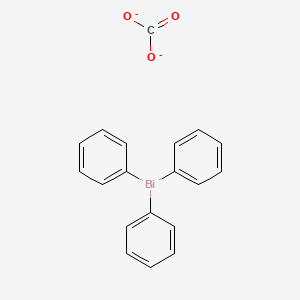
Triphenylbismuthane;carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylbismuthane;carbonate is an organobismuth compound with the formula (C6H5)3BiCO3. It is a white, air-stable solid that is soluble in organic solvents. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenylbismuthane;carbonate is typically prepared by treating bismuth trichloride with phenylmagnesium bromide, followed by the addition of carbonate. The reaction can be represented as follows: [ \text{BiCl}_3 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Bi(C}_6\text{H}_5)_3 + 3 \text{MgBrCl} ] The resulting triphenylbismuthane is then reacted with a carbonate source to form this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yields and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylbismuthane;carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth(V) derivatives.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include trifluoromethanesulfonic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are common for substitution.
Major Products
Oxidation: Bismuth triflate.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds.
Applications De Recherche Scientifique
Triphenylbismuthane;carbonate has a wide range of applications in scientific research:
Chemistry: Used as a phenyl donor in cross-coupling reactions.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the preparation of thin films of superconducting oxides by chemical vapor deposition (CVD) and as a solidifying catalyst for propellants
Mécanisme D'action
The mechanism by which triphenylbismuthane;carbonate exerts its effects involves its ability to donate phenyl groups in various reactions. The molecular targets and pathways involved depend on the specific application. For example, in cross-coupling reactions, it acts as a phenyl donor, facilitating the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylphosphine
- Triphenylarsine
- Triphenylstibine
Uniqueness
Triphenylbismuthane;carbonate is unique due to its higher reactivity and stability compared to similar compounds. Its ability to form stable bismuth(V) derivatives and participate in a wide range of chemical reactions makes it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C19H15BiO3-2 |
|---|---|
Poids moléculaire |
500.3 g/mol |
Nom IUPAC |
triphenylbismuthane;carbonate |
InChI |
InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/p-2 |
Clé InChI |
UPOGCTUJIUFACM-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]phenanthro[9,10-c]thiophene-1-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13743934.png)
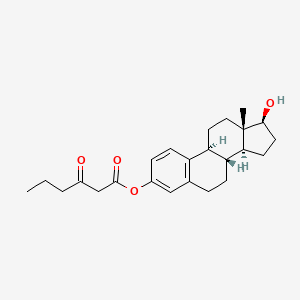
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)
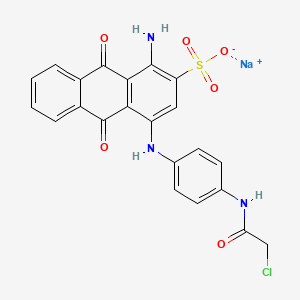


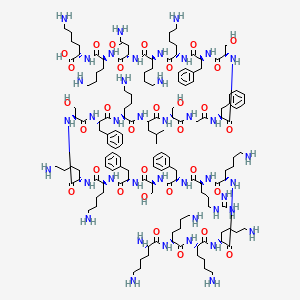

![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
